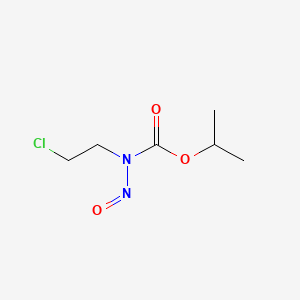
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 6-chlorohexoxymethyl group and a fluorine atom. The presence of these substituents imparts distinct chemical properties to the compound, making it valuable for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluorouracil with 6-chlorohexanol in the presence of a suitable base, such as sodium hydride, to form the intermediate 1-(6-chlorohexoxymethyl)-5-fluorouracil. This intermediate is then oxidized to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death. The chlorohexoxymethyl group further modulates the compound’s pharmacokinetic properties, enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar pyrimidine structure but lacking the chlorohexoxymethyl group.
6-Chloro-1-hexene: A related compound with a similar chlorohexyl group but different overall structure and reactivity.
Uniqueness
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione is unique due to the presence of both the fluorine atom and the chlorohexoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its enhanced stability, bioavailability, and potential therapeutic effects set it apart from other similar compounds .
Properties
Molecular Formula |
C11H16ClFN2O3 |
|---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
1-(6-chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16ClFN2O3/c12-5-3-1-2-4-6-18-8-15-7-9(13)10(16)14-11(15)17/h7H,1-6,8H2,(H,14,16,17) |
InChI Key |
FSQIZBJJWQKMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCCCCCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



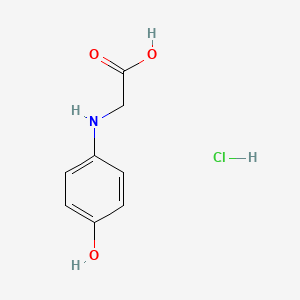
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


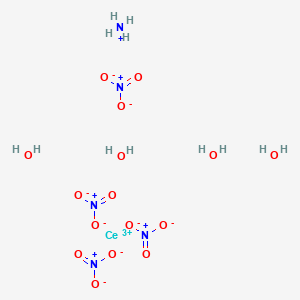
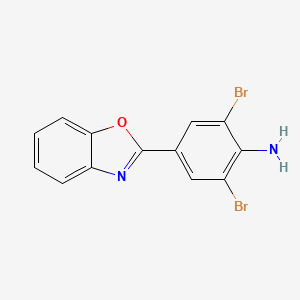
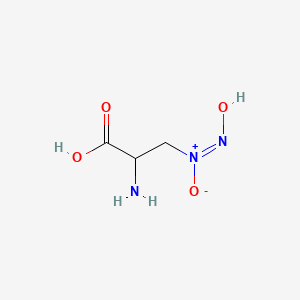
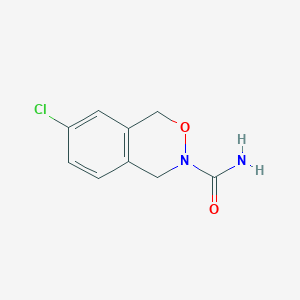
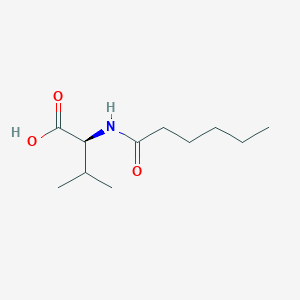
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
